Dimethyl camphorate
Overview
Description
. It is a dicarboxylic acid ester derived from camphoric acid. This compound is known for its unique structure, which includes a cyclopentane ring with three methyl groups and two ester functional groups.
Preparation Methods
Dimethyl camphorate can be synthesized through the esterification of camphoric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl camphorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphoric acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl camphorate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities and interactions with biological molecules.
Medicine: Research has explored its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl camphorate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release camphoric acid, which may exert biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as its role in chemical reactions or biological systems .
Comparison with Similar Compounds
Dimethyl camphorate can be compared with other similar compounds, such as:
Dimethyl fumarate: Another ester with different biological and chemical properties.
Dimethyl succinate: A similar ester with a different carbon backbone.
Dimethyl malonate: An ester used in various organic synthesis reactions. This compound is unique due to its cyclopentane ring structure and the presence of three methyl groups, which influence its reactivity and applications
Properties
IUPAC Name |
dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQKJWYDOXYYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325043 | |
Record name | Dimethyl camphorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15797-21-4, 7282-27-1 | |
Record name | NSC408336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl camphorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL 1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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